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Compound of Interest

Compound Name: BSJ-02-162

Cat. No.: B12408806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

BSJ-02-162 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the

degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6),

key regulators of the cell cycle. As a heterobifunctional molecule, it utilizes a ligand for the von

Hippel-Lindau (VHL) E3 ubiquitin ligase to tag CDK4 and CDK6 for proteasomal degradation.

Understanding the selectivity of BSJ-02-162 is paramount for its development as a therapeutic

agent. This guide provides a comparative analysis of its cross-reactivity with other kinases,

supported by experimental data.

Summary of Kinase Selectivity
BSJ-02-162 demonstrates a high degree of selectivity for its intended targets, CDK4 and

CDK6. Its design, based on the highly selective CDK4/6 inhibitor palbociclib, contributes

significantly to its specificity. The primary off-targets identified are the lymphoid transcription

factors Ikaros (IKZF1) and Aiolos (IKZF3), which are known to be degraded by

immunomodulatory drugs (IMiDs) that bind to the Cereblon (CRBN) E3 ligase. As BSJ-02-162
utilizes the VHL E3 ligase, the degradation of IKZF1/3 is an unexpected but important finding.

Multiplexed mass spectrometry-based proteomic analysis of MOLT-4 cells treated with BSJ-02-
162 confirmed the degradation of CDK4 and CDK6. This unbiased approach also revealed the

degradation of IKZF1 and IKZF3, along with other zinc finger proteins, indicating a degree of

cross-reactivity.
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Quantitative Kinase Profiling
To provide a comprehensive overview of the kinase selectivity of the parent molecule of BSJ-
02-162, the following table summarizes the KINOMEscan™ profiling data for palbociclib, the

CDK4/6 binding moiety of BSJ-02-162. This assay measures the binding affinity of a

compound to a large panel of kinases, providing a broad view of its potential interactions.

Lower percentage of control values indicate stronger binding.

Kinase Target
Percentage of Control (@ 1 µM
Palbociclib)

CDK4 < 1.0

CDK6 < 1.0

Other CDKs > 35

Other Kinases Generally > 35

Data for palbociclib is used as a proxy to represent the kinase-binding selectivity of BSJ-02-
162. The KINOMEscan™ assay measures binding, not degradation.

Proteomics-Based Degradation Profile of BSJ-02-
162
The following table summarizes the key findings from a quantitative mass spectrometry-based

proteomic analysis of MOLT-4 cells treated with 250 nM BSJ-02-162 for 5 hours. This data

directly reflects the degradation activity of the PROTAC.

Protein Target Observed Outcome

CDK4 Degradation

CDK6 Degradation

IKZF1 Degradation

IKZF3 Degradation

Other Zinc Finger Proteins Degradation
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Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay (for assessing
binding affinity)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay to measure the binding affinity of a test compound to a kinase.

Materials:

Kinase of interest (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3)

Europium (Eu)-labeled anti-tag antibody (specific to the kinase tag)

Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)

Test compound (e.g., BSJ-02-162)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

384-well microplates

Procedure:

Prepare Reagents:

Prepare a serial dilution of the test compound in assay buffer.

Prepare a solution containing the kinase and the Eu-labeled antibody in assay buffer.

Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.

Assay Assembly:

Add the test compound dilutions to the wells of the 384-well plate.

Add the kinase/antibody mixture to all wells.

Add the tracer solution to all wells to initiate the binding reaction.
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Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction

to reach equilibrium.

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the

emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

Data Analysis:

Calculate the emission ratio (665 nm / 615 nm).

Plot the emission ratio against the logarithm of the test compound concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Mass Spectrometry-Based Proteomics (for
assessing protein degradation)
This protocol provides a general workflow for identifying and quantifying changes in the

proteome of cells treated with a degrader.

Materials:

Cell line of interest (e.g., MOLT-4)

Test compound (e.g., BSJ-02-162)

Cell lysis buffer (containing protease and phosphatase inhibitors)

Trypsin

Tandem Mass Tags (TMT) for labeling (optional, for multiplexing)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

Cell Culture and Treatment:
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Culture cells to the desired density.

Treat cells with the test compound or vehicle control for the desired time.

Cell Lysis and Protein Digestion:

Harvest and lyse the cells.

Quantify the protein concentration.

Reduce, alkylate, and digest the proteins into peptides using trypsin.

Peptide Labeling and Fractionation (if using TMT):

Label the peptides from different treatment conditions with distinct TMT reagents.

Combine the labeled peptide samples.

Fractionate the combined peptide sample to reduce complexity.

LC-MS/MS Analysis:

Analyze the peptide samples using a high-resolution LC-MS/MS system.

Data Analysis:

Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and

quantify peptides and proteins.

Determine the relative abundance of proteins between the treated and control samples to

identify degraded proteins.
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Caption: Experimental workflows for assessing kinase binding and protein degradation.
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CDK4/6 Signaling Pathway and BSJ-02-162 Mechanism
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Caption: Mechanism of BSJ-02-162 in the CDK4/6 signaling pathway.

To cite this document: BenchChem. [BSJ-02-162: A Comparative Guide to Kinase Cross-
Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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